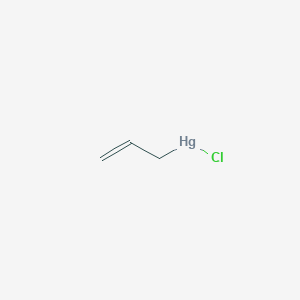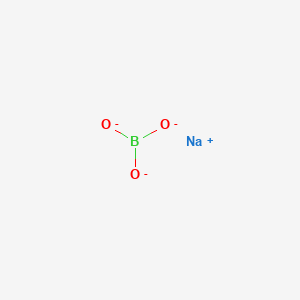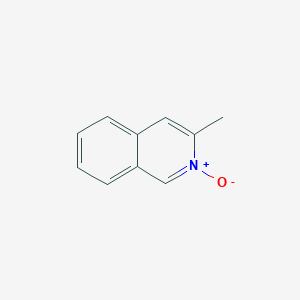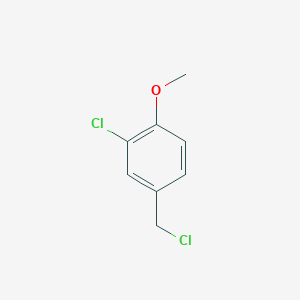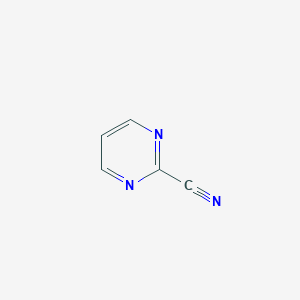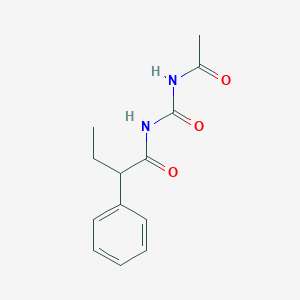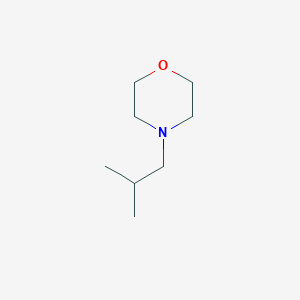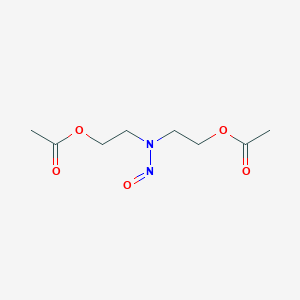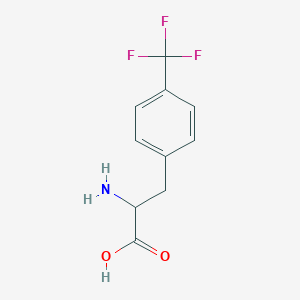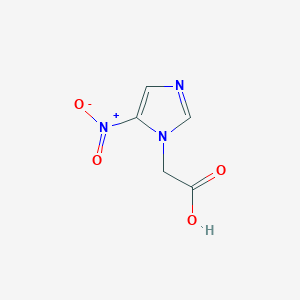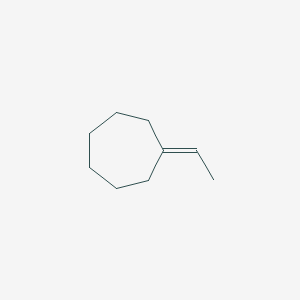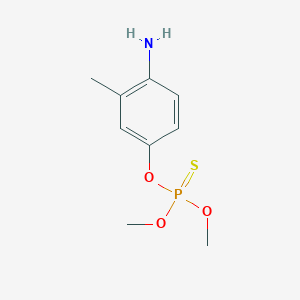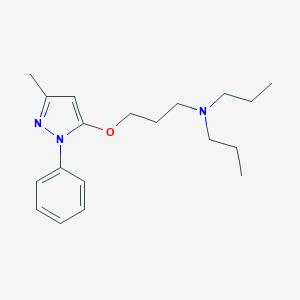
Pyrazole, 5-(3-(dipropylamino)propoxy)-3-methyl-1-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrazole, 5-(3-(dipropylamino)propoxy)-3-methyl-1-phenyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the family of pyrazoles and has been studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for laboratory experiments. In
作用机制
The mechanism of action of pyrazole, 5-(3-(dipropylamino)propoxy)-3-methyl-1-phenyl- involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and pain perception. By inhibiting COX enzymes, pyrazole, 5-(3-(dipropylamino)propoxy)-3-methyl-1-phenyl- reduces inflammation, pain, and fever.
生化和生理效应
Pyrazole, 5-(3-(dipropylamino)propoxy)-3-methyl-1-phenyl- has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are involved in the inflammatory response. It has also been found to reduce pain and fever. Additionally, it has been studied for its potential use in the treatment of cancer, diabetes, and Alzheimer's disease.
实验室实验的优点和局限性
Pyrazole, 5-(3-(dipropylamino)propoxy)-3-methyl-1-phenyl- has several advantages for laboratory experiments. It is relatively easy to synthesize and purify, and it can be characterized using various analytical techniques such as NMR spectroscopy and HPLC. However, it also has some limitations. It may exhibit toxicity or adverse effects in certain cell lines or animal models, and its effectiveness may vary depending on the disease or condition being studied.
未来方向
There are several future directions for research on pyrazole, 5-(3-(dipropylamino)propoxy)-3-methyl-1-phenyl-. One area of research could focus on the development of more potent and selective inhibitors of COX enzymes. Another area of research could explore the use of this compound in combination with other therapeutic agents for the treatment of various diseases. Additionally, further studies could investigate the potential use of this compound in drug delivery systems or as a diagnostic tool for certain diseases.
合成方法
The synthesis of pyrazole, 5-(3-(dipropylamino)propoxy)-3-methyl-1-phenyl- involves the reaction of 3-(dipropylamino)propyl chloride with 3-methyl-1-phenyl-1H-pyrazol-5-ol in the presence of a base such as sodium hydroxide. The resulting compound is then purified and characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学研究应用
Pyrazole, 5-(3-(dipropylamino)propoxy)-3-methyl-1-phenyl- has been studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential use as a therapeutic agent for the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease.
属性
CAS 编号 |
15150-37-5 |
|---|---|
产品名称 |
Pyrazole, 5-(3-(dipropylamino)propoxy)-3-methyl-1-phenyl- |
分子式 |
C19H29N3O |
分子量 |
315.5 g/mol |
IUPAC 名称 |
3-(5-methyl-2-phenylpyrazol-3-yl)oxy-N,N-dipropylpropan-1-amine |
InChI |
InChI=1S/C19H29N3O/c1-4-12-21(13-5-2)14-9-15-23-19-16-17(3)20-22(19)18-10-7-6-8-11-18/h6-8,10-11,16H,4-5,9,12-15H2,1-3H3 |
InChI 键 |
PWMDWKQYJHABFV-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)CCCOC1=CC(=NN1C2=CC=CC=C2)C |
规范 SMILES |
CCCN(CCC)CCCOC1=CC(=NN1C2=CC=CC=C2)C |
其他 CAS 编号 |
15150-37-5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




